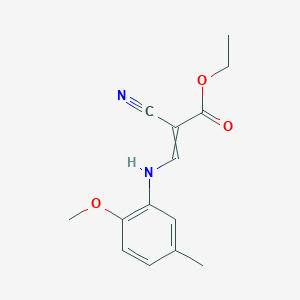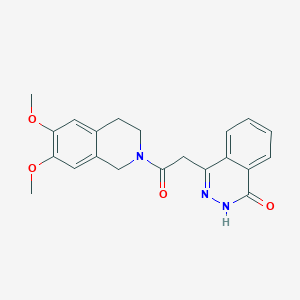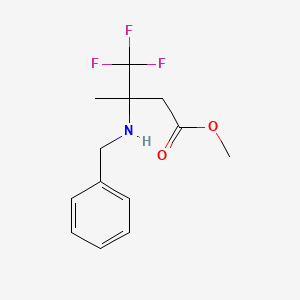![molecular formula C22H43NO6 B14096558 N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide](/img/structure/B14096558.png)
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a carbohydrate derivative known for its surfactant properties. It is a glycoside formed by the linkage of a tetradecyl group to 2-acetamido-2-deoxy-D-glucose. This compound is often used in biochemical and pharmaceutical research due to its ability to interact with biological membranes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with tetradecanol. The reaction is usually catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves:
Activation of the sugar: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.
Glycosylation: The protected sugar is reacted with tetradecanol in the presence of a catalyst such as trifluoromethanesulfonic acid.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
High-performance liquid chromatography (HPLC): For purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, which can then be substituted with nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted glycosides.
Scientific Research Applications
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with biological membranes. The tetradecyl group inserts into the lipid bilayer, while the glucopyranoside moiety interacts with membrane proteins. This dual interaction can alter membrane fluidity and protein function, making it useful in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
N-Acetyl-D-glucosamine: Another carbohydrate derivative with similar biochemical properties.
2-Acetamido-2-deoxy-D-glucopyranosyl azide: Used in click chemistry for the synthesis of glycosylated compounds.
Uniqueness
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its long hydrophobic chain, which imparts surfactant properties. This makes it particularly useful in studies involving membrane proteins and drug delivery systems, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H43NO6 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25) |
InChI Key |
JLPZXNCGJDELHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![5,6-Dihydro-2-phenylcyclopenta[c]pyrrol-4(2H)-one](/img/structure/B14096487.png)
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096492.png)

![6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14096499.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14096509.png)
![3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096511.png)
![Methyl 4-[2-(3-methoxypropyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14096513.png)
![7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096518.png)


![Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14096527.png)

